Product packaging for 2,6-Diphenyl-4-piperidinemethanol(Cat. No.:)

2,6-Diphenyl-4-piperidinemethanol

Cat. No.: B13401989
M. Wt: 267.4 g/mol
InChI Key: OFWYWXACEZCAMH-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in organic chemistry. Its prevalence stems from its presence in a vast array of natural products, particularly alkaloids, and its role as a foundational scaffold in the pharmaceutical industry. The versatility of the piperidine ring allows for the creation of a multitude of derivatives with diverse chemical and pharmacological properties.

Piperidine-containing compounds are central to drug design and development, appearing in more than twenty classes of pharmaceuticals. The introduction of a chiral piperidine scaffold into a molecule can significantly modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. This makes the development of efficient and cost-effective methods for synthesizing substituted piperidines a critical objective in modern organic chemistry. The stable, sp³-hybridized chair-like conformation of the piperidine ring provides a well-defined three-dimensional framework that can be strategically functionalized to interact with biological targets.

Current Research Landscape Pertaining to 2,6-Diphenyl-4-piperidinemethanol

The research landscape for this compound is primarily understood through the synthesis and stereochemical analysis of its direct precursor, 2,6-diphenylpiperidin-4-one, and other closely related derivatives. Direct research singling out the final methanol (B129727) compound is limited; however, a comprehensive understanding can be built from available data on its structural core.

Synthesis: The synthesis of the 2,6-diphenylpiperidine framework is well-established, typically proceeding through a Mannich condensation reaction. The precursor ketone, 2,6-diphenylpiperidin-4-one, is synthesized by reacting benzaldehyde, an amine source like ammonium (B1175870) acetate (B1210297), and a ketone. nih.govnih.govasianpubs.org The subsequent step to obtain this compound involves the reduction of the carbonyl group at the C-4 position. This is a standard organic transformation that converts the ketone into a secondary alcohol, which can be achieved using common reducing agents like sodium borohydride (B1222165).

Table 1: Representative Synthesis of 2,6-Diphenylpiperidine Precursors
Reactant 1Reactant 2Reactant 3ProductReaction TypeReference
BenzaldehydeAmmonium AcetateHexene-2-one2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-oneMannich Condensation nih.gov
BenzaldehydeAmmonium Acetate3-Methyl-2-butanone1,3-Dimethyl-2,6-diphenylpiperidin-4-oneMannich Condensation nih.gov
BenzaldehydeAmmonium AcetateAcetone2,6-diphenylpiperidin-4-oneMannich Condensation asianpubs.org

Stereochemistry and Conformational Analysis: The stereochemistry of the 2,6-diphenylpiperidine scaffold is a key area of research. X-ray crystallography studies on related compounds, such as various derivatives of 2,6-diphenylpiperidin-4-one, reveal that the piperidine ring predominantly adopts a stable chair conformation. nih.govnih.gov In this conformation, the bulky phenyl groups at the C-2 and C-6 positions orient themselves in equatorial positions to minimize steric hindrance.

This structural preference is critical when considering the final structure of this compound. The reduction of the C-4 ketone introduces a new stereocenter at the C-4 position. The resulting hydroxyl group can be oriented in either an axial or an equatorial position, leading to the formation of different stereoisomers (cis and trans relative to the phenyl groups). The conformational analysis of N-acyl-2r,6c-diphenylpiperidin-4-one oximes suggests that some derivatives can also exist in boat or twist-boat conformations, indicating that the conformational landscape can be complex and influenced by various substituents on the ring. researchgate.net

Table 2: Crystallographic Data for a Related Derivative (1,3-Dimethyl-2,6-diphenylpiperidin-4-one)
ParameterValue
Molecular FormulaC19H21NO
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9201 (2)
b (Å)10.9749 (3)
c (Å)12.8247 (3)
α (°)80.2961 (12)
β (°)86.673 (2)
γ (°)76.4499 (11)
Ring ConformationChair
Substituent OrientationPhenyl and Methyl groups are equatorial

Data from P. Nithya, et al. (2009). nih.govresearchgate.net

The detailed study of these conformations and the influence of different substituents are central to understanding the chemical behavior of this class of compounds. While specific research applications for this compound are not widely documented, its structural features make it an interesting candidate for further investigation as a chiral building block in synthetic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO B13401989 2,6-Diphenyl-4-piperidinemethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

(2,6-diphenylpiperidin-4-yl)methanol

InChI

InChI=1S/C18H21NO/c20-13-14-11-17(15-7-3-1-4-8-15)19-18(12-14)16-9-5-2-6-10-16/h1-10,14,17-20H,11-13H2

InChI Key

OFWYWXACEZCAMH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)CO

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2,6 Diphenyl 4 Piperidinemethanol and Its Analogues

Historical Development of Synthetic Routes to 2,6-Diphenyl-4-piperidinemethanol

Historically, the synthesis of α,α-diphenyl-4-piperidinemethanol, also known as azacyclonol, has been approached through several distinct routes, each with its own set of advantages and limitations. google.com

Early Approaches Involving Pyridine (B92270) Ring Reduction

One of the earliest methods for synthesizing this compound involved the reduction of a pyridine ring. google.com This approach typically utilized α,α-diphenyl-4-pyridinemethanol as the starting material. The reduction was commonly achieved through high-pressure hydrogenation using a platinum-on-carbon (Pt/C) catalyst. google.com A specific example of this is the hydrogenation of α-(4-pyridyl)-benzhydrol using a platinum oxide catalyst in glacial acetic acid at elevated temperatures and pressures. chemicalbook.com While effective, this method often required high-pressure equipment, which could be a significant drawback for large-scale synthesis. google.com The reaction mechanism for the full hydrogenation of substituted pyridines has been studied in detail, providing insights into the multi-stage process involving the activation of hydrogen and subsequent transfer to the pyridine ring. rsc.org

Strategies Utilizing Free Radical Coupling and Subsequent Catalytic Hydrogenation from Cyano-Pyridine Derivatives

Another historical synthetic strategy employed 4-cyanopyridine (B195900) as the starting material. google.com This route involved the generation of a sodium salt with metallic sodium, followed by a free radical coupling reaction with benzophenone (B1666685). The resulting intermediate then underwent catalytic hydrogenation to yield the final product. google.com However, this method was often hampered by the difficulty in obtaining the necessary raw materials and reagents. google.com The synthesis of various cyano-pyridine derivatives through different catalytic systems has been explored, highlighting the versatility of this class of compounds in organic synthesis. mdpi.comresearchgate.net

Contemporary and Optimized Synthetic Pathways to this compound

Modern synthetic efforts have focused on developing more efficient, cost-effective, and scalable methods for producing this compound. These contemporary routes often utilize readily available starting materials and employ milder reaction conditions.

Multi-Step Synthesis via N-Acylation, Friedel-Crafts Acylation, and Grignard Reactions

A prominent contemporary method for synthesizing α,α-diphenyl-4-piperidinemethanol starts with 4-piperidinecarboxylic acid. google.com This process involves a series of well-established reactions:

N-Acetylation: The synthesis begins with the N-acetylation of 4-piperidinecarboxylic acid to protect the secondary amine. This is typically achieved by reacting it with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). google.com

Friedel-Crafts Acylation: The resulting N-acetyl piperidinecarboxylic acid is then converted to its acid chloride, which subsequently undergoes a Friedel-Crafts acylation reaction with benzene (B151609) to produce N-acetyl-4-benzoylpiperidine. google.com The Friedel-Crafts reaction is a fundamental tool in organic synthesis for forming carbon-carbon bonds with aromatic rings. chemrxiv.orguea.ac.ukhuji.ac.il

Grignard Reaction: The ketone group of N-acetyl-4-benzoylpiperidine is then reacted with a phenylmagnesium halide Grignard reagent. This addition reaction forms the tertiary alcohol, N-acetyl-α,α-diphenyl-4-piperidinemethanol. google.com

Hydrolysis: The final step is the hydrolysis of the acetyl protecting group to yield α,α-diphenyl-4-piperidinemethanol. google.com

StepReactantsProductKey Reaction Type
14-Piperidinecarboxylic acid, Acetylating agentN-Acetyl piperidinecarboxylic acidN-Acetylation
2N-Acetyl piperidinecarboxylic acid, Thionyl chloride, BenzeneN-Acetyl-4-benzoylpiperidineFriedel-Crafts Acylation
3N-Acetyl-4-benzoylpiperidine, Phenylmagnesium halideN-Acetyl-α,α-diphenyl-4-piperidinemethanolGrignard Reaction
4N-Acetyl-α,α-diphenyl-4-piperidinemethanolα,α-Diphenyl-4-piperidinemethanolHydrolysis
An interactive data table is available here. google.com

Implementation of Protective Group Strategies in Piperidine (B6355638) Synthesis (e.g., N-Benzyl Protection and Deprotection)

The use of protecting groups is a crucial strategy in the synthesis of complex molecules like this compound and its analogues, preventing unwanted side reactions. The N-benzyl group is a commonly employed protecting group for the piperidine nitrogen.

For instance, α,α-diphenyl-1-(phenylmethyl)-4-piperidinemethanol can be synthesized and subsequently deprotected to yield the final product. prepchem.com The N-benzyl group is typically removed via catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst. prepchem.comorganic-chemistry.org This method is effective, though it may require extended reaction times. prepchem.com The choice of protecting group can be critical, with alternatives like the p-methoxybenzyl (PMB) group offering different deprotection conditions, such as treatment with trifluoroacetic acid. clockss.org The development of novel N-benzyl piperidine derivatives continues to be an active area of research, with applications in medicinal chemistry. nih.gov

Protecting GroupIntroduction MethodDeprotection Method
N-BenzylReaction with benzyl (B1604629) bromideCatalytic hydrogenation (e.g., Pd/C, H₂)
N-AcetylReaction with acetyl chloride or acetic anhydrideHydrolysis
N-BenzyloxycarbonylReaction with benzyl chloroformateCatalytic hydrogenolysis
An interactive data table is available here.

Diastereoselective Control in the Formation of Substituted Piperidine Derivatives

Achieving stereochemical control is a critical aspect of synthesizing complex molecules like substituted piperidine derivatives. The spatial arrangement of substituents significantly influences the biological activity of these compounds. rsc.org Various strategies have been developed to control the diastereoselectivity during the formation of the piperidine ring and its subsequent functionalization.

One common approach involves the hydrogenation of substituted pyridines. The use of specific catalysts can favor the formation of a particular diastereomer. For instance, heterogeneous catalysts like rhodium on carbon (Rh/C) have been used for the complete hydrogenation of aromatic rings under relatively mild conditions. organic-chemistry.org The choice of catalyst and reaction conditions can influence the stereochemical outcome, leading to either cis or trans isomers. For example, diastereoselective hydrogenation of multi-substituted pyridines has been achieved using a ruthenium heterogeneous catalyst for cis-hydrogenation and a nickel silicide catalyst. nih.gov

Another powerful method for diastereoselective synthesis is the Mannich reaction. This three-component condensation reaction involves an amine, an aldehyde, and a compound with an acidic proton, such as a ketone, to form a β-amino carbonyl compound. wikipedia.org The stereoselectivity of the Mannich reaction can be controlled by using chiral auxiliaries, such as (+)-(S,S)-pseudoephedrine, which can lead to the formation of β-aminocarbonyl compounds with high diastereoselectivity. rsc.org These intermediates can then be cyclized to form highly enantioenriched piperidine structures. rsc.org

Furthermore, intramolecular cyclization reactions are frequently employed to construct the piperidine ring with defined stereochemistry. For example, the intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone can produce N-hydroxypiperidines as a single diastereomer. ajchem-a.com Similarly, radical-mediated amine cyclization using a cobalt(II) catalyst has been shown to be effective for producing various piperidines. nih.gov

Recent advancements have also explored boronyl radical-catalyzed (4+2) cycloaddition reactions between 3-aroyl azetidines and alkenes. This method provides access to polysubstituted piperidines with high yield and diastereoselectivity, even with sterically hindered alkenes. nih.gov

The table below summarizes some of the key methodologies for diastereoselective piperidine synthesis and their outcomes.

Methodology Key Features Stereochemical Outcome Reference
Catalytic HydrogenationUse of specific catalysts (e.g., Ru, Ni) on substituted pyridines.Predominantly cis or trans isomers depending on the catalyst. nih.gov
Mannich ReactionThree-component reaction with chiral auxiliaries.High diastereoselectivity and enantioselectivity. rsc.org
Intramolecular Reductive CyclizationCyclization of functionalized acyclic precursors.Often yields a single diastereomer. ajchem-a.com
Boronyl Radical-Catalyzed CycloadditionRadical (4+2) cycloaddition of azetidines and alkenes.High diastereoselectivity for polysubstituted piperidines. nih.gov

Advanced Synthetic Approaches to Related Piperidinone Precursors (e.g., Mannich Condensation)

Piperidin-4-ones are crucial intermediates in the synthesis of this compound and its analogues. benthamdirect.com The Mannich reaction is a cornerstone for the synthesis of these precursors. The classic approach involves the condensation of an aromatic aldehyde, a ketone (like acetone), and an amine source (like ammonium (B1175870) acetate) to yield the corresponding 2,6-diaryl-piperidin-4-one. benthamdirect.comsciencemadness.org

Modern variations of the Mannich reaction aim to improve efficiency, yield, and stereocontrol. The nitro-Mannich (aza-Henry) reaction, for instance, utilizes a nitroalkane and an imine to produce a β-nitroamine, which can be a precursor to piperidinone-based drugs. researchgate.net This reaction has been developed into stereoselective versions, allowing for the synthesis of non-racemic compounds. researchgate.net

Multi-component reactions (MCRs) offer an efficient and atom-economical route to highly functionalized piperidines and their precursors. A one-pot synthesis involving a β-keto ester, two equivalents of an aromatic aldehyde, and two equivalents of an amine in the presence of a catalyst like ZrCl₄ can produce functionalized piperidines in good yields and short reaction times. researchgate.net Similarly, a four-component diastereoselective synthesis of pyridinium (B92312) salts of piperidin-2-ones has been reported, utilizing a Michael-Mannich cascade. researchgate.net

The choice of catalyst is pivotal in these syntheses. For example, amine-functionalized Fe₃O₄@SiO₂ nanoparticles grafted with gallic acid have been used as a powerful catalyst for the Strecker reaction, a related transformation for synthesizing α-aminonitriles which can be precursors to piperidines. researchgate.net

The following table highlights some advanced methods for synthesizing piperidinone precursors.

Method Reactants Catalyst/Conditions Product Reference
Classic Mannich CondensationAromatic aldehyde, acetone, ammonium acetate (B1210297)Heat2,6-Diaryl-piperidin-4-one benthamdirect.com
Nitro-Mannich ReactionNitroalkane, imineStereoselective catalystsβ-Nitroamine researchgate.net
Multi-component Reactionβ-keto ester, aromatic aldehyde, amineZrCl₄Functionalized piperidine researchgate.net
Michael-Mannich CascadeMichael acceptor, pyridinium ylide, aromatic aldehyde, ammonium acetateMethanol (B129727)Pyridinium salt of piperidin-2-one researchgate.net

Exploration of Novel Precursors and Catalytic Systems in this compound Synthesis

The quest for more efficient and sustainable synthetic routes to this compound has led to the exploration of novel precursors and catalytic systems. One patented method describes the synthesis starting from 4-piperidinecarboxylic acid. This process involves N-acetylation, followed by a Friedel-Crafts acylation with benzene to form N-acetyl-4-benzoylpiperidine. Subsequent reaction with a phenylmagnesium halide Grignard reagent, followed by deprotection, yields the final product. google.com This route avoids the use of high-pressure hydrogenation and expensive noble metal catalysts. google.com

The development of new catalytic systems is also a major focus. While traditional methods often rely on stoichiometric reagents, modern approaches favor catalytic processes. For instance, gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Palladium catalysts with novel ligands have also been developed for the enantioselective synthesis of piperidines from alkenes. nih.gov

Furthermore, iridium complexes have been shown to be effective for the N-heterocyclization of primary amines with diols to produce cyclic amines, including piperidines, in excellent yields. organic-chemistry.org The use of base-free palladium catalysts enables the Wacker-type aerobic oxidative cyclization of alkenes to afford various nitrogen heterocycles, including piperidines. organic-chemistry.org

The table below provides a snapshot of some novel precursors and catalytic systems.

Precursor/Catalyst System Synthetic Transformation Advantages Reference
4-Piperidinecarboxylic AcidN-acetylation, Friedel-Crafts acylation, Grignard reaction, deprotectionAvoids high pressure and noble metal catalysts google.com
Gold(I) ComplexOxidative amination of non-activated alkenesCatalytic, forms C-N and C-O bonds simultaneously nih.gov
Palladium Catalyst with Chiral LigandEnantioselective amination of alkenesHigh enantioselectivity nih.gov
Iridium ComplexN-heterocyclization of primary amines with diolsHigh yields for various cyclic amines organic-chemistry.org
Base-free Palladium CatalystWacker-type aerobic oxidative cyclization of alkenesAccess to diverse nitrogen heterocycles organic-chemistry.org

Comprehensive Structural Elucidation and Spectroscopic Characterization of 2,6 Diphenyl 4 Piperidinemethanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR techniques, provide detailed insights into the molecular structure, connectivity, and stereochemistry of 2,6-Diphenyl-4-piperidinemethanol.

High-resolution ¹H and ¹³C NMR spectra are critical for identifying the chemical environment of each proton and carbon atom within a molecule. For this compound, the spectra reveal distinct signals corresponding to the phenyl, piperidine (B6355638), and methanol (B129727) moieties.

In the ¹H NMR spectrum, the aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region, generally between δ 7.2 and 7.6 ppm. The protons on the piperidine ring and the methanol group appear in the upfield region. The methine protons at the C2 and C6 positions, being adjacent to the phenyl groups, are expected to resonate at a specific chemical shift, while the protons at C3, C4, and C5, and the hydroxyl proton, will have their own characteristic signals.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbons of the two phenyl rings would produce a set of signals in the aromatic region (typically δ 120-145 ppm). The piperidine ring carbons (C2-C6) and the carbon of the methanol group (-CH₂OH) would appear in the aliphatic region of the spectrum. The chemical shifts are influenced by the substitution pattern and the stereochemistry of the molecule.

Table 1: Representative ¹H NMR Spectroscopic Data for Piperidine Derivatives (Note: Specific data for this compound is not available. This table presents typical chemical shift ranges for related piperidine structures for illustrative purposes.)

Proton AssignmentTypical Chemical Shift (δ, ppm)
Phenyl-H7.20 - 7.60 (m)
Piperidine-H (α to N)2.80 - 3.20
Piperidine-H (other)1.40 - 2.00
Methanol-CH3.50 - 4.00
Hydroxyl-OHVariable, depends on solvent and concentration

Table 2: Representative ¹³C NMR Spectroscopic Data for Piperidine Derivatives (Note: Specific data for this compound is not available. This table presents typical chemical shift ranges for related piperidine structures for illustrative purposes.)

Carbon AssignmentTypical Chemical Shift (δ, ppm)
Phenyl-C (quaternary)135 - 145
Phenyl-C (CH)125 - 130
Piperidine-C (α to N)50 - 60
Piperidine-C (other)20 - 40
Methanol-C60 - 70

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish the connectivity between atoms. A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.

For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons on the piperidine ring. For instance, the proton at C4 would show correlations to the protons at C3 and C5. Similarly, the protons at C2 and C6 would show correlations with the protons at C3 and C5, respectively. This information is crucial for unambiguously assigning the proton signals of the piperidine ring system.

Infrared (IR) and Mass Spectrometric Characterization

Infrared (IR) spectroscopy is used to identify the functional groups in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-N stretching of the piperidine ring is expected in the 1000-1250 cm⁻¹ region.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can give further structural clues, often involving the loss of the hydroxyl group, parts of the piperidine ring, or the phenyl substituents.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H (alcohol)3200 - 3600 (broad)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=C (aromatic)1450 - 1600
C-O (alcohol)1050 - 1200
C-N (amine)1000 - 1250

Single Crystal X-ray Diffraction Studies for Definitive Molecular Structure Determination

An X-ray diffraction study of a suitable single crystal of this compound would yield the exact coordinates of each atom in the crystal lattice. From these coordinates, precise interatomic distances and bond angles can be calculated. carleton.edu This data would reveal the geometry of the piperidine ring (e.g., chair or boat conformation), the orientation of the phenyl and hydroxymethyl substituents, and the bond lengths of all covalent bonds within the molecule.

Table 4: Representative Bond Lengths and Angles in Piperidine-based Structures (Note: Specific experimental data for this compound is not available. This table shows typical values found in related heterocyclic systems.)

Bond/AngleTypical Value
C-C (aliphatic)1.52 - 1.54 Å
C-N1.46 - 1.48 Å
C-O1.41 - 1.43 Å
C-C (aromatic)1.38 - 1.40 Å
C-N-C Angle110 - 114°
C-C-C Angle (ring)109 - 112°

For chiral molecules, single-crystal X-ray diffraction can unambiguously determine the absolute stereochemistry, provided that the crystallization process yields a single enantiomer or a racemate with a known space group. For this compound, which has multiple stereocenters (at C2, C4, and C6), X-ray crystallography would confirm the relative configuration of the substituents (i.e., whether they are cis or trans to each other) and, through techniques like anomalous dispersion, could determine the absolute configuration (R/S) of each chiral center. This definitive stereochemical assignment is crucial for understanding the molecule's biological activity and chemical properties.

Stereochemical and Conformational Analysis of 2,6 Diphenyl 4 Piperidinemethanol

Conformational Preferences of the Piperidine (B6355638) Ring in 2,6-Diphenyl-4-piperidinemethanol

The piperidine ring, the core of the this compound structure, is not planar and adopts various non-planar conformations to minimize steric and torsional strain.

The most stable conformation for a simple piperidine ring is the chair form. However, in substituted piperidines like this compound, the energetic balance between different conformations can be significantly altered. The chair conformation minimizes angle and eclipsing strain, with substituents occupying either axial or equatorial positions. libretexts.orglumenlearning.com A key dynamic process in the piperidine ring is the "ring flip" or "ring inversion," where one chair conformation converts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. lumenlearning.commasterorganicchemistry.com

For 2,6-disubstituted piperidines, the analysis is more complex. Studies on related N-nitroso-2,6-diphenylpiperidines have shown that these molecules can adopt either a chair conformation with two axial phenyl groups or a distorted boat-like conformation. researchgate.net The diequatorial chair conformer is often destabilized due to steric interference. researchgate.net In some N-acyl-2r,6c-diphenylpiperidin-4-one oximes, boat conformations are found to be the major contributors, with the possibility of a geometry intermediate between a classical boat and a twist-boat. researchgate.net The presence of bulky substituents can lead to an equilibrium between chair and boat forms, and in some cases, twist-boat conformations are preferred. researchgate.net

Another important dynamic process in piperidine systems is nitrogen inversion, which involves the rapid "umbrella-like" flipping of the nitrogen atom and its lone pair of electrons. acs.org This inversion can lead to the interconversion of stereoisomers if the nitrogen atom is a stereocenter. The energy barrier to nitrogen inversion in piperidine itself is relatively low. However, the presence of substituents on the nitrogen or on the ring, such as the phenyl groups in this compound, can influence the rate and energetics of this inversion. The interplay between ring inversion and nitrogen inversion further complicates the conformational analysis of these molecules.

Impact of Diphenyl Substituents on Molecular Conformation

In a chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.orglumenlearning.com Generally, bulky substituents preferentially occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions with other axial substituents. lumenlearning.comyoutube.com For the phenyl groups in this compound, placing them in equatorial positions would likely lead to a more stable conformation. However, as noted in studies of related compounds, conformations with axial phenyl groups or boat conformations can also be significantly populated. researchgate.netresearchgate.net The preference for an equatorial orientation is not absolute and depends on a delicate balance of steric and electronic factors within the molecule. masterorganicchemistry.com Large substituents, sometimes referred to as "locking groups," can be so bulky that they are almost exclusively found in the equatorial position. youtube.com

Theoretical and Computational Studies on Conformational Landscapes

Computational chemistry provides powerful tools to investigate the complex conformational landscapes of molecules like this compound. Methods such as molecular mechanics (MM2) and Density Functional Theory (DFT) are used to calculate the geometries and relative energies of different conformers. researchgate.net These theoretical studies can map the potential energy surface of the molecule, identifying stable conformations (energy minima) and the energy barriers for interconversion between them (transition states).

For example, computational studies on N-nitroso-2,6-diphenylpiperidines have been used to support conformations determined by experimental methods like NMR. researchgate.net In some cases, discrepancies between theoretical and experimental results can highlight the complexities of the system. researchgate.net Semi-empirical MO calculations have also been employed to show the preference for twist-boat conformations in related N-nitroso-r-2,c-6-diphenylpiperidin-4-ones. researchgate.net These computational approaches are invaluable for understanding the subtle interplay of steric and electronic effects that govern the conformational preferences and dynamics of this compound.

Interactive Data Table of Conformational Energy

Below is a representative data table illustrating how computational methods can be used to compare the relative energies of different conformations. Note: The following values are hypothetical and for illustrative purposes only.

ConformationSubstituent Orientation (C2-Ph, C6-Ph, C4-CH2OH)Relative Energy (kcal/mol)Population (%)
Chair 1Equatorial, Equatorial, Equatorial0.0075
Chair 2Axial, Axial, Equatorial3.505
Twist-Boat-2.8015
Boat-4.505

Computational Chemistry and Quantum Chemical Investigations of 2,6 Diphenyl 4 Piperidinemethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. DFT methods are used to investigate the properties of 2,6-Diphenyl-4-piperidinemethanol, providing detailed information about its molecular geometry, electronic distribution, and reactivity.

Optimization of Molecular Geometries and Electronic Structure Elucidation

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. Techniques such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, like 6-31G, are commonly employed for this purpose using software packages like Gaussian. niscpr.res.in

The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, in similar structures like 3-methyl-2,6-diphenylpiperidin-4-one, the piperidine (B6355638) ring is found to adopt a chair conformation. researchgate.net The orientation of the two phenyl rings with respect to the piperidine ring is also a key feature. In a related compound, the dihedral angles between the piperidine ring and the phenyl rings were found to be 89.78 (7) and 48.30 (8) degrees. researchgate.net This optimized structure is essential for the subsequent calculation of other molecular properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the likelihood of intramolecular charge transfer. niscpr.res.inmalayajournal.orgniscpr.res.in A smaller energy gap suggests that the molecule is more reactive and that charge transfer can occur more readily within the molecule. niscpr.res.inniscpr.res.in

For this compound, the distribution of these orbitals provides insight into reactive sites. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. malayajournal.org From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, including:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

These indices provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its chemical behavior.

Table 1: Frontier Molecular Orbital (FMO) Properties and Reactivity Indices

PropertyDefinitionSignificance
HOMO Energy EHOMOEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.
LUMO Energy ELUMOEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
HOMO-LUMO Gap ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Ionization Potential I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density, such as those with lone pairs of electrons or pi-bonds. These areas are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs, making them potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms, particularly the one attached to the hydroxyl group, would exhibit a positive potential, making them susceptible to nucleophilic interactions. bhu.ac.in

Mulliken Charge Analysis for Atomic Charge Distribution

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. niscpr.res.inuni-muenchen.de This analysis provides a quantitative picture of the electron distribution and helps in understanding the electrostatic properties of the molecule, such as its dipole moment and polarizability. niscpr.res.in

The calculated Mulliken charges can reveal which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). bhu.ac.in For instance, in similar heterocyclic compounds, it is common for nitrogen and oxygen atoms to carry a negative charge, while hydrogen and some carbon atoms have positive charges. niscpr.res.in However, it is important to note that Mulliken charges are known to be dependent on the basis set used in the calculation. niscpr.res.inuni-muenchen.de

Ab Initio Quantum Chemical Methodologies (e.g., Hartree-Fock)

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgchemeurope.com The Hartree-Fock (HF) method is the simplest type of ab initio calculation. chemeurope.comnih.gov It approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an average way. chemeurope.com

While HF calculations are computationally less demanding than more advanced methods, they neglect electron correlation, which can be a significant factor. nih.gov Therefore, HF is often used as a starting point for more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, which provide a more accurate description of the electronic structure. wikipedia.orgchemeurope.com For a molecule like this compound, HF calculations can provide a fundamental understanding of its electronic properties, which can then be refined by including electron correlation effects.

Theoretical Prediction of Spectroscopic Signatures (IR, NMR)

Computational methods can be used to predict the spectroscopic properties of a molecule, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

Theoretical IR and Raman spectra can be calculated from the optimized molecular geometry by computing the vibrational frequencies. researchgate.net The calculated frequencies and their corresponding intensities can then be compared with the experimental FT-IR and FT-Raman spectra. niscpr.res.inresearchgate.netniscpr.res.in This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts provide a theoretical basis for assigning the signals observed in the experimental NMR spectra to specific protons and carbon atoms in the this compound molecule.

Investigation of Non-Linear Optical (NLO) Properties

The exploration of organic molecules for applications in non-linear optics (NLO) is a burgeoning field of materials science, driven by the potential for these materials to be used in advanced technologies such as optical switching, data storage, and frequency conversion. The NLO response of a material is characterized by its hyperpolarizability, a measure of how the electron cloud of a molecule is distorted by an intense electric field, such as that from a laser. Computational chemistry, particularly through Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO properties of novel organic compounds.

While specific computational studies on the non-linear optical properties of this compound are not extensively documented in publicly available research, the NLO characteristics of analogous piperidine derivatives have been investigated. These studies provide a framework for understanding the potential NLO activity of this compound. The presence of phenyl rings in its structure suggests a degree of π-electron conjugation, which is a key feature for NLO activity.

In computational investigations of NLO materials, several key parameters are calculated to quantify the NLO response. These include the dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β). The total static first hyperpolarizability (β₀) is a critical parameter for evaluating the NLO activity of a molecule.

For instance, computational studies on other piperidine derivatives, such as N-[(1-benzoylpiperidine-4-yl) methyl] benzamide (B126) (BPMB), have demonstrated their potential as NLO materials. researchgate.net The efficiency of second harmonic generation (SHG) in BPMB was found to be 3.5 times that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Such findings underscore the potential of the piperidine scaffold in designing effective NLO materials.

The general approach to computationally evaluating the NLO properties of a compound like this compound would involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized using a suitable level of theory, often DFT with a specific basis set (e.g., B3LYP/6-311++G(d,p)).

Calculation of NLO Properties: Once the optimized geometry is obtained, the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) tensors are calculated.

Analysis of Results: The calculated values are then analyzed to assess the NLO potential of the molecule. A high value of the first hyperpolarizability indicates a strong NLO response.

The following table illustrates the type of data that would be generated in a computational study of the NLO properties of a molecule. The values presented here are hypothetical for this compound and are based on typical ranges observed for similar organic molecules.

Parameter Description Hypothetical Value
Dipole Moment (μ) A measure of the separation of positive and negative electrical charges within the molecule.2.5 Debye
Polarizability (α) The tendency of the molecular electron cloud to be distorted by an external electric field.30 x 10⁻²⁴ esu
First Hyperpolarizability (β₀) A measure of the second-order non-linear optical response.15 x 10⁻³⁰ esu

Further research involving detailed DFT calculations on this compound is necessary to elucidate its specific NLO properties and to evaluate its potential for use in optical applications. Such studies would provide valuable insights into the structure-property relationships that govern the NLO response in this class of compounds.

Strategic Derivatization and Functionalization of 2,6 Diphenyl 4 Piperidinemethanol

Chemical Modifications at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring in 2,6-diphenyl-4-piperidinemethanol is a prime site for chemical modification, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's properties.

Synthesis of N-Acylated Derivatives (e.g., N-acetylation)

N-acylation is a common strategy to introduce an acyl group onto the piperidine nitrogen. One of the most fundamental of these modifications is N-acetylation. The synthesis of N-acetyl-α,α-diphenyl-4-piperidinemethanol has been described as an intermediate step in the synthesis of α,α-diphenyl-4-piperidinemethanol itself. google.com In this process, a precursor, 4-piperidinecarboxylic acid, undergoes N-acetylation using an acetylating reagent such as acetyl chloride, acetic anhydride (B1165640), or acetic acid. google.com The resulting N-acetyl piperidine derivative is then further functionalized and ultimately, the acetyl group can be removed by hydrolysis to yield the final product. google.com For instance, N-acetyl-α,α-diphenyl-4-piperidinemethanol can be hydrolyzed using a hydrochloric acid solution in an alcoholic solvent at elevated temperatures to remove the acetyl group. google.com

The structure of (1-acetyl-2,6-diphenyl-piperidin-4-ylidene)(phenyl)acetonitrile, a related N-acetylated derivative, has been characterized and reveals a boat conformation for the piperidine ring. prepchem.com

Table 1: N-Acetylation of Piperidine Precursors

PrecursorAcetylating ReagentProductReference
4-Piperidinecarboxylic acidAcetyl chloride, Acetic anhydride, or Acetic acidN-acetyl piperidinecarboxylic acid google.com
α,α-Diphenyl-4-piperidinemethanol (conceptual)Acetyl chloride or Acetic anhydrideN-acetyl-α,α-diphenyl-4-piperidinemethanol google.com

Development of N-Alkylated and N-Benzylated Analogues

N-alkylation and N-benzylation introduce alkyl or benzyl (B1604629) groups to the piperidine nitrogen, further diversifying the chemical space of these derivatives. A common synthetic route to α,α-diphenyl-4-piperidinemethanol involves the use of an N-benzyl protected precursor. google.com Specifically, ethyl 4-piperidinecarboxylate hydrochloride can be N-benzylated, followed by a Grignard reaction and subsequent catalytic hydrogenolysis to remove the benzyl group, yielding α,α-diphenyl-4-piperidinemethanol. google.comnih.gov

General procedures for the N-alkylation of piperidines typically involve reacting the piperidine with an alkyl halide in the presence of a base. nih.gov For instance, piperidine can be reacted with an alkyl bromide or iodide in a solvent like anhydrous acetonitrile. nih.gov The use of a base such as potassium carbonate in DMF is also a common practice. nih.gov These general methods are applicable to the N-alkylation of this compound to generate a library of N-alkylated analogs.

The synthesis of various N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been reported, including N-benzoyl and N-benzyl derivatives, highlighting the feasibility of introducing a range of substituents at the nitrogen position. nih.gov

Table 2: N-Alkylation and N-Benzylation Strategies

SubstrateReagentProductReference
Ethyl 4-piperidinecarboxylate hydrochlorideBenzyl halideN-benzyl-4-ethoxycarbonylpiperidine google.com
α,α-Diphenyl-1-(phenylmethyl)-4-piperidinemethanolH₂, Pd/Cα,α-Diphenyl-4-piperidinemethanol nih.gov
Piperidine (general)Alkyl bromide/iodideN-alkylpiperidine nih.gov

Functional Group Transformations at the Carbinol Moiety

The hydroxyl group of the carbinol moiety presents another key site for chemical modification, enabling its conversion to other important functional groups like ketones, imines, and oximes, and providing a handle for the introduction of other atoms such as fluorine.

Conversion to Ketone Analogues (e.g., 2,6-Diphenyl-4-piperidone)

The oxidation of the secondary alcohol in this compound to a ketone yields the corresponding 2,6-diphenyl-4-piperidone. This transformation is a fundamental step in the synthesis of many derivatives. The synthesis of 2,6-diarylpiperidin-4-ones is often achieved through a Mannich reaction, which involves the condensation of a ketone, an aromatic aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. For example, the condensation of benzaldehyde, acetone, and ammonium acetate (B1210297) can produce 2,6-diphenyl-4-piperidone. Kinetic studies on the oxidation of 2,6-diphenyl-piperidine-4-one have also been reported.

Table 3: Synthesis of 2,6-Diphenyl-4-piperidone

Starting MaterialsReaction TypeProductReference
Benzaldehyde, Acetone, Ammonium acetateMannich Condensation2,6-Diphenyl-4-piperidone
This compoundOxidation2,6-Diphenyl-4-piperidone

Formation of Imine and Oxime Derivatives

The ketone functionality of 2,6-diphenyl-4-piperidone serves as a gateway for the synthesis of imine and oxime derivatives. Oximes are typically prepared by reacting the ketone with hydroxylamine (B1172632) hydrochloride. For instance, 1-(2-phenoxyethyl)-4-piperidone (B8629647) oxime is synthesized from the corresponding piperidone and hydroxylamine hydrochloride. The synthesis of oxime and hydrazone derivatives of 2,6-diphenyl-4-piperidone has been described, where the piperidone is reacted with semicarbazide (B1199961) hydrochloride to form semicarbazone derivatives, which can be further converted. nih.gov The resolution of 2,6-diphenyl-1-methyl-4-piperidone oxime has also been reported, highlighting the stereochemical aspects of these derivatives. Imine derivatives can be formed through the condensation of the ketone with primary amines.

Table 4: Synthesis of Imine and Oxime Derivatives from 2,6-Diphenyl-4-piperidone

ReagentProduct TypeExample ProductReference
Hydroxylamine hydrochlorideOxime2,6-Diphenyl-4-piperidone oxime
Hydrazine hydrateHydrazone2,6-Diphenyl-4-piperidone hydrazone nih.gov
Semicarbazide hydrochlorideSemicarbazone2,6-Diphenyl-4-piperidone semicarbazone nih.gov

Fluorination Reactions for Analog Preparation

One approach involves the electrophilic fluorination of piperidone-derived enol equivalents. However, this method can face challenges with regioselectivity. Another strategy is the deoxofluorination of alkoxypiperidines. A palladium-catalyzed [4+2] annulation strategy has been developed to access 3-fluoropiperidines from α-fluoro-β-ketoester starting materials, offering a modular route to these compounds. The direct hydrogenation of fluorinated pyridines also provides a pathway to fluoropiperidines. These methodologies suggest potential routes for the synthesis of fluorinated analogs of this compound, which would likely involve multi-step sequences starting from appropriately functionalized precursors.

Table 5: General Strategies for the Synthesis of Fluorinated Piperidines

StrategyStarting Material TypeProduct TypeReference
Electrophilic FluorinationPiperidone-derived enol equivalentsFluorinated piperidones
DeoxofluorinationAlkoxypiperidinesFluorinated piperidines
Pd-catalyzed [4+2] Annulationα-Fluoro-β-ketoesters3-Fluoropiperidines
HydrogenationFluorinated pyridinesFluoropiperidines

Exploration of Ring Modifications (e.g., Spiro-Compound Formation in Related Piperidine Systems)

The rigid, three-dimensional architecture of the 2,6-diphenylpiperidine scaffold makes it an attractive starting point for the synthesis of more complex heterocyclic systems. A particularly significant area of exploration involves ring modifications to create spiro-compounds. Spirocyclization, where a single atom is the pivot for two distinct rings, introduces conformational rigidity and novel spatial arrangements of functional groups. This strategy has been effectively employed in related 2,6-diarylpiperidine systems, particularly those derived from 1-benzyl-2,6-diarylpiperidin-4-ones, which serve as versatile precursors. tandfonline.comnih.gov

The synthesis of these spiro-piperidine derivatives often begins with the multi-component reaction of an aromatic aldehyde (e.g., benzaldehyde), benzylamine, and acetone, which yields the core 1-benzyl-2,6-diarylpiperidin-4-one structure. nih.gov This ketone functionality at the C-4 position is the key handle for subsequent derivatization and spiro-ring formation.

One established strategy involves a Strecker-type reaction on the piperidin-4-one. For instance, the reaction of 1-benzyl-2,6-diphenylpiperidin-4-one with aniline (B41778) and trimethylsilyl (B98337) cyanide (TMSCN) yields a stable α-aminonitrile, 1-benzyl-4-(phenylamino)-2,6-diphenylpiperidine-4-carbonitrile. nih.gov This intermediate serves as a versatile building block for various spiro heterocycles.

Subsequent reactions of this aminonitrile with bifunctional reagents lead to the formation of five- or six-membered spirocyclic rings. For example, treatment with ethyl chloroformate or ethyl chloroacetate (B1199739) can yield spiro-triazaspiro[4.5]decan-2-one and spiro-triazaspiro[5.5]undecan-2-one derivatives, respectively. nih.gov Similarly, reaction with phenyl isocyanate or phenyl isothiocyanate can produce spiro-triazaspiro[4.5]decan-2-one or -2-thione derivatives. nih.gov

A more direct approach from the 1-benzyl-2,6-diarylpiperidin-4-one involves condensation with binucleophilic reagents. Reaction with thiosemicarbazide (B42300) or ethylenediamine (B42938) leads to the formation of five-membered spiro-thia-triazaspiro[4.5]decane and spiro-triazaspiro[4.5]decane systems, respectively. nih.gov These reactions demonstrate the utility of the C-4 carbonyl group as an electrophilic center for constructing spiro-fused rings.

The kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines with spiro substitution at the C-4 position has also been achieved using a chiral base, highlighting a pathway to enantioenriched spiro-piperidine structures. rsc.org These complex molecules, which may adopt a boat conformation, can be further functionalized without loss of enantiopurity, making them valuable building blocks for drug discovery. rsc.org

The synthesis of novel spiro-2,6-dioxopiperazine scaffolds has been accomplished through a three-component reaction involving amino acids, ketones, and isocyanides, further illustrating the diverse synthetic routes to spiro-piperidine systems. nih.gov

The table below summarizes the synthesis of various spiro heterocycles from a 1-benzyl-2,6-diphenylpiperidin-4-one precursor.

Table 1: Synthesis of Spiro-Heterocycles from 1-Benzyl-2,6-diphenylpiperidin-4-one Derivatives

Starting MaterialReagent(s)Spiro-ProductRing SystemReference
1-Benzyl-4-(phenylamino)-2,6-diphenylpiperidine-4-carboxamideEthyl Chloroformate8-Benzyl-1,7,9-triphenyl-1,3,8-triazaspiro[4.5]decan-2-oneSpiro-oxazolidinone-piperidine nih.gov
1-Benzyl-4-(phenylamino)-2,6-diphenylpiperidine-4-carboxamideEthyl Chloroacetate9-Benzyl-1,8,10-triphenyl-1,4,9-triazaspiro[5.5]undecan-2-oneSpiro-piperazinone-piperidine nih.gov
1-Benzyl-4-(phenylamino)-2,6-diphenylpiperidine-4-carbonitrilePhenyl Isocyanate8-Benzyl-7,9-diphenyl-4-imino-1,3-diphenyl-1,3,8-triazaspiro[4.5]decan-2-oneSpiro-imidazolidinone-piperidine nih.gov
1-Benzyl-4-(phenylamino)-2,6-bis(4-chlorophenyl)piperidine-4-carbonitrilePhenyl Isothiocyanate8-Benzyl-7,9-bis(4-chlorophenyl)-4-imino-1,3-diphenyl-1,3,8-triazaspiro[4.5]decane-2-thioneSpiro-imidazolidinethione-piperidine nih.gov
1-Benzyl-2,6-diphenylpiperidin-4-oneThiosemicarbazide8-Benzyl-7,9-diphenyl-4-thia-1,2,8-triazaspiro[4.5]decan-3-imineSpiro-thiazolidine-piperidine nih.gov
1-Benzyl-2,6-diphenylpiperidin-4-oneEthylenediamine8-Benzyl-7,9-diphenyl-1,4,8-triazaspiro[4.5]decaneSpiro-imidazolidine-piperidine nih.gov

These examples underscore the strategic importance of the piperidin-4-one moiety in related systems as a gateway to complex spirocyclic structures, significantly expanding the chemical space accessible from the 2,6-diphenylpiperidine framework.

Mechanistic Organic Chemistry and Reactivity Profiles of 2,6 Diphenyl 4 Piperidinemethanol

Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of 2,6-diphenyl-4-piperidinemethanol and related compounds often involves the formation of new carbon-carbon bonds, primarily through Grignard additions and Friedel-Crafts acylations.

The addition of Grignard reagents to the carbonyl group of 2,6-diphenyl-4-piperidone is a key step in the synthesis of this compound. The mechanism of this reaction is a nucleophilic addition, where the carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. youtube.combyjus.com The reaction typically proceeds through a six-membered ring transition state, which helps to dictate the stereochemical outcome. wikipedia.org

The stereoselectivity of the Grignard addition to 2,6-disubstituted-4-piperidones is significantly influenced by the steric hindrance imposed by the substituents on the piperidine (B6355638) ring. The two phenyl groups at the C-2 and C-6 positions generally adopt an equatorial orientation to minimize steric strain. The incoming Grignard reagent will preferentially attack from the less hindered face of the carbonyl group. This usually results in the formation of a specific diastereomer. For instance, the attack of a Grignard reagent on a prochiral ketone can be predicted using models like Cram's Rule or the Felkin-Anh model to determine the resulting stereoisomer. wikipedia.org

However, the high reactivity of Grignard reagents can also lead to side reactions. One common side product is biphenyl, which can form through the coupling of two phenyl radicals generated during the formation of the Grignard reagent. mnstate.edu Furthermore, the presence of any protic solvent will quench the Grignard reagent, preventing the desired addition reaction. wikipedia.org

Table 1: Stereoselectivity in Grignard Reactions of Substituted Piperidones

Piperidone SubstrateGrignard ReagentMajor Product StereochemistryDiastereomeric Ratio (dr)Reference
N-Boc-2-lithiopiperidineAcetaldehyde(trans)-2-(1-hydroxyethyl)84:16 nih.gov
meso-2,6-dimethoxy-dihydropyridinylmolybdenum complexVarious2,6-disubstituted piperidinesHigh scilit.com

This table presents data from related piperidine systems to illustrate the stereochemical control achievable in such reactions.

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring and can be employed in the synthesis of precursors to this compound. organic-chemistry.org The reaction involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). youtube.com This acylium ion then undergoes electrophilic aromatic substitution with an aromatic substrate. nih.gov A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is generally less reactive than the starting material, which prevents multiple acylations from occurring. organic-chemistry.org

In the context of piperidine derivatives, an intramolecular Friedel-Crafts reaction can be a key step in constructing the cyclic framework. For example, a molecule containing both a piperidine ring and an aromatic moiety connected by a suitable linker can undergo cyclization to form a polycyclic system. masterorganicchemistry.combeilstein-archives.org The success of intramolecular Friedel-Crafts reactions is often dependent on the length of the linker, with the formation of six-membered rings being generally favored. masterorganicchemistry.com The reaction is initiated by the formation of an acylium ion, which is then attacked by the tethered aromatic ring. nih.gov

A relevant synthetic route involves the Friedel-Crafts acylation of an N-protected piperidine-4-carboxylic acid derivative. The carboxylic acid is first converted to an acyl chloride, which then reacts with an aromatic compound like benzene (B151609) in the presence of a Lewis acid to form an N-protected 4-benzoylpiperidine. This ketone can then be further functionalized. nih.gov

Table 2: Conditions and Catalysts for Friedel-Crafts Acylation

SubstrateAcylating AgentCatalystSolventTemperatureProductReference
AreneAcyl Chloride/AnhydrideAlCl₃DichloromethaneRoom TempAryl Ketone nih.gov
Alkenylated Biphenyl-Triflic AcidDichloromethaneRoom Temp9,10-Dihydrophenanthrene nih.gov
Phenolic DerivativesUnactivated Secondary AlcoholsZnCl₂/CSA--Ortho-alkylated Phenol escholarship.org

This table provides examples of different Friedel-Crafts acylation conditions and their applications.

Free radical reactions offer an alternative pathway for the formation of carbon-carbon bonds in the synthesis of this compound. One documented synthetic route involves the free radical coupling of 4-cyanopyridine (B195900) with benzophenone (B1666685). nih.gov This type of reaction is often initiated by a radical initiator, which abstracts an atom to generate a radical species. nih.gov

In the case of the 4-cyanopyridine and benzophenone reaction, a proposed mechanism involves the formation of a 4-cyanopyridine-boryl radical. researchgate.net This radical can then initiate a cascade of events, leading to the formation of the desired coupled product. Another possibility is the formation of a radical anion of the cyanopyridine, which then couples with another radical species. nih.gov

Radical cyclizations are also employed in the synthesis of substituted piperidines. These reactions can be initiated by various methods, including the use of radical initiators like triethylborane (B153662) or through photoredox catalysis. nih.govnih.gov The regioselectivity of the cyclization is governed by Baldwin's rules, which predict the favored ring closure pathways based on the geometry of the transition state. nih.gov For instance, a 6-endo cyclization, which is sometimes disfavored, can be promoted under specific conditions to yield the piperidine ring. nih.gov

Table 3: Radical Reactions in Heterocyclic Synthesis

Reaction TypeReactantsInitiator/CatalystKey IntermediateProductReference
Radical Coupling4-Cyanopyridine, BenzophenoneNot SpecifiedRadical AnionCoupled Product nih.gov
Intramolecular Cyclization1,6-EnyneTriethylboranePiperidine RadicalAlkylidene Piperidine nih.gov
SpirocyclizationLinear Aryl HalideOrganic Photoredox CatalystAryl RadicalSpirocyclic Piperidine nih.gov
Cyclization7-substituted-6-aza-8-bromooct-2-enoateTris(trimethylsilyl)silanePiperidine Radical2,4-disubstituted piperidine acs.org

This table highlights various radical-mediated reactions for the synthesis of piperidine-containing structures.

Reduction and Oxidation Reaction Mechanisms

The final steps in the synthesis of this compound often involve the reduction of a carbonyl group. The stereochemical outcome of this reduction is of paramount importance.

Catalytic hydrogenation is a widely used method for the reduction of ketones to alcohols. In the synthesis of this compound, the precursor, 2,6-diphenyl-4-piperidone, can be reduced using hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. asianpubs.org The reaction generally proceeds via syn-addition of hydrogen to the carbonyl group. researchgate.net

The selectivity of the hydrogenation is influenced by the catalyst, solvent, and the steric environment of the substrate. For substituted piperidones, the catalyst's approach to the carbonyl group is directed by the existing stereocenters, leading to a diastereoselective reduction. For example, the hydrogenation of substituted pyridines to piperidines often shows high stereoselectivity, yielding predominantly the cis-isomer. asianpubs.orgdicp.ac.cn The choice of catalyst is critical; for instance, PtO₂ has been used for the hydrogenation of substituted pyridines under acidic conditions. asianpubs.orgacs.org Rhodium-based catalysts have also been shown to be effective for the asymmetric hydrogenation of pyridinium (B92312) salts. dicp.ac.cn

Table 4: Catalysts and Conditions for Hydrogenation of Pyridine (B92270) and Piperidone Derivatives

SubstrateCatalystSolventPressure (bar)TemperatureProductReference
Substituted PyridinesPtO₂Glacial Acetic Acid50-70Room TempPiperidine Derivatives asianpubs.org
Pyridinium Salt[Ir(COD)Cl]₂/BINAP/I₂CH₂Cl₂38Room TempPiperidine Derivative acs.org
PyridineRh/KBMTBEAmbientAmbientPiperidine nih.gov
Keto-oximeRa-Ni---Aminoketone acs.org

This table summarizes various catalytic systems used for the hydrogenation of nitrogen-containing heterocycles.

Asymmetric reduction of the prochiral ketone, 2,6-diphenyl-4-piperidone, to the chiral alcohol, this compound, can be achieved using chiral hydride reagents or through catalytic transfer hydrogenation. wikipedia.orgorganicreactions.org These methods are crucial for obtaining enantiomerically enriched products.

Stoichiometric chiral reducing agents, such as those derived from lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH₄) modified with chiral ligands, can deliver a hydride ion to one face of the carbonyl group with high selectivity. organicreactions.org For instance, the BINAL-H reagent, a derivative of LAH and the chiral diol 1,1'-bi-2-naphthol, is effective for the enantioselective reduction of many ketones. organicreactions.org

Catalytic asymmetric transfer hydrogenation offers a more atom-economical approach. wikipedia.org In this method, a hydrogen donor, such as isopropanol (B130326) or formic acid, transfers a hydride to the ketone, mediated by a chiral transition metal catalyst. wikipedia.org Ruthenium complexes with chiral diamine ligands, like the Noyori-type catalysts, are highly effective for the enantioselective reduction of aryl ketones. rsc.orgnih.gov The mechanism of these catalysts involves a metal-ligand bifunctional interaction, where the metal center and the ligand's N-H group work in concert to facilitate the hydride transfer in a six-membered transition state. rsc.org This concerted mechanism is believed to be the origin of the high reactivity and enantioselectivity observed. nih.gov

Table 5: Enantioselective Reduction of Ketones

Ketone TypeReduction MethodCatalyst/ReagentHydride SourceEnantiomeric Excess (ee)Reference
Aryl KetonesTransfer HydrogenationRuthenium/Chiral DiamineIsopropanolHigh wikipedia.org
Simple KetonesCatalytic ReductionOxazaborolidineBoraneHigh wikipedia.org
Diaryl KetonesEnzymatic BioreductionADH from Ralstonia sp.-High mdpi.com
EnalsOrganocatalytic Hydride ReductionImidazolidinone CatalystHantzsch Esterup to 93% princeton.edu

This table provides an overview of various methods for the enantioselective reduction of ketones.

Nucleophilic Substitution and Condensation Reaction Pathways

The reactivity of this compound and its synthetic precursors is characterized by pathways involving the nucleophilic character of the piperidine nitrogen and condensation reactions at the C-4 position, primarily through its ketone analogue, 2,6-diphenyl-piperidin-4-one (B8811517).

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine within the piperidine ring of this compound is nucleophilic and can participate in various substitution reactions. The nitrogen atom's lone pair of electrons can attack electrophilic centers, leading to N-substituted derivatives. This reactivity is a cornerstone of piperidine chemistry. In nucleophilic aromatic substitution (SNAr) reactions, piperidine is often used as a nucleophile to displace leaving groups on activated aromatic rings. nih.govnih.gov The reactions are typically second-order, with piperidine attacking an electron-deficient aromatic carbon. nih.gov The catalytic role of a second molecule of piperidine, acting as a base to deprotonate the intermediate, has also been observed, particularly in non-polar solvents. rsc.orgrsc.org This inherent nucleophilicity allows for the functionalization of the nitrogen atom in this compound and its derivatives.

Condensation Reactions of the Parent Ketone

The most significant condensation pathways related to this scaffold involve its parent ketone, 2,6-diphenyl-piperidin-4-one. The synthesis of this ketone itself is often achieved through a Mannich condensation reaction, typically involving an aromatic aldehyde (benzaldehyde), a ketone with α-hydrogens (acetone), and a source of ammonia (B1221849) (ammonium acetate). eurekaselect.comtsijournals.com

The carbonyl group at the C-4 position of 2,6-diphenyl-piperidin-4-one is a key site for further functionalization through condensation reactions with various nucleophiles. These reactions involve the nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. For instance, reaction with semicarbazide (B1199961) hydrochloride yields the corresponding semicarbazone derivative. tsijournals.com Similarly, condensation with hydrazines produces hydrazones, and reaction with hydroxylamine (B1172632) forms the corresponding oxime, a critical precursor for rearrangement reactions. researchgate.net

Reactant Reagent Product Type Reaction Type
2,6-Diphenyl-piperidin-4-oneHydroxylamine (NH₂OH)2,6-Diphenyl-piperidin-4-one oximeCondensation
2,6-Diphenyl-piperidin-4-oneSemicarbazide (H₂NNHCONH₂)2,6-Diphenyl-piperidin-4-one semicarbazoneCondensation
2,6-Diphenyl-piperidin-4-oneHydrazine (N₂H₄)2,6-Diphenyl-piperidin-4-one hydrazoneCondensation
Benzaldehyde, AcetoneAmmonium (B1175870) Acetate (B1210297)2,6-Diphenyl-piperidin-4-oneMannich Condensation

Rearrangement Reactions (e.g., Beckmann Rearrangement for Related Oximes)

Rearrangement reactions provide a powerful method for modifying the carbon skeleton of the piperidine ring. The most notable example relevant to the 2,6-diphenyl-4-piperidine scaffold is the Beckmann rearrangement of the corresponding oxime. wikipedia.orgorganic-chemistry.org

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. masterorganicchemistry.com This reaction is not performed on this compound directly, but on its corresponding oxime, 2,6-diphenyl-piperidin-4-one oxime, which is synthesized via the condensation of 2,6-diphenyl-piperidin-4-one with hydroxylamine. researchgate.net

The mechanism involves the protonation of the oxime's hydroxyl group by an acid, converting it into a good leaving group (water). youtube.com This is followed by a concerted migration of the alkyl group that is in the anti-periplanar position relative to the leaving group. organic-chemistry.org This migration to the electron-deficient nitrogen atom occurs simultaneously with the cleavage of the N-O bond, resulting in the formation of a nitrilium ion intermediate. masterorganicchemistry.com Subsequent hydrolysis of this intermediate yields the final amide product. youtube.com

For cyclic ketoximes such as 2,6-diphenyl-piperidin-4-one oxime, the Beckmann rearrangement results in a ring-expansion, producing a lactam (a cyclic amide). wikipedia.org This transformation is a key synthetic route for producing caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.org

A variety of acidic reagents can be used to catalyze the rearrangement. Strong protic acids like sulfuric acid and polyphosphoric acid are common, but other reagents such as tosyl chloride, thionyl chloride, phosphorus pentachloride, and cyanuric chloride are also effective. wikipedia.orgionike.com

Reactant Key Reagents Product Type Reaction Name
2,6-Diphenyl-piperidin-4-one oximeH₂SO₄, PPA, PCl₅, TsCl, SOCl₂Substituted LactamBeckmann Rearrangement
Cyclohexanone oximeSulfuric Acid, Acetic AcidCaprolactamBeckmann Rearrangement

Advanced Applications of 2,6 Diphenyl 4 Piperidinemethanol in Chemical Synthesis

Role as a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The primary and most well-documented application of 2,6-diphenyl-4-piperidinemethanol is its role as a crucial intermediate in the synthesis of complex pharmaceutical agents. chemicalbook.com It is recognized as a key building block for several second-generation antihistamines, most notably Terfenadine and its active metabolite, Fexofenadine. google.comcjph.com.cn The synthesis of these drugs relies on the structural framework provided by the diphenyl-4-piperidinemethanol moiety.

The production of this compound itself can be achieved through various synthetic pathways. These routes are designed to be efficient, utilize readily available materials, and yield the target compound in high purity for subsequent use. google.comcjph.com.cn One common industrial approach involves starting from 4-piperidinecarboxylic acid, which is subjected to a series of reactions including N-protection, conversion to an intermediate that can react with a Grignard reagent, and final deprotection. google.comcjph.com.cn

Below is a table summarizing a synthetic route to produce α,α-diphenyl-4-piperidinemethanol:

StepStarting MaterialKey ReagentsIntermediate/ProductReaction Type
14-Piperidinecarboxylic acidAcetylating reagent (e.g., Acetyl chloride)N-acetyl piperidinecarboxylic acidN-acetylation
2N-acetyl piperidinecarboxylic acidChlorinating agent (e.g., Thionyl chloride), Benzene (B151609)N-acetyl-4-benzoylpiperidineFriedel-Crafts Acylation
3N-acetyl-4-benzoylpiperidinePhenylmagnesium halide (Grignard reagent)N-acetyl-α,α-diphenyl-4-piperidinemethanolGrignard Reaction
4N-acetyl-α,α-diphenyl-4-piperidinemethanolHydrolysis (e.g., acid or base)α,α-Diphenyl-4-piperidinemethanolDeacetylation

This role as a pivotal intermediate underscores its importance in the pharmaceutical industry for producing established and widely used medications. chemicalbook.comcjph.com.cn

Utility as a Versatile Reagent in Organic Transformations

While this compound is a cornerstone as a synthetic intermediate, its application as a versatile reagent in broader organic transformations is not extensively documented in the reviewed literature. Its chemical utility is primarily centered on its identity as a structural building block that is itself modified to create more complex molecules. google.comcjph.com.cn The reactions it undergoes, such as N-alkylation to produce Fexofenadine, are transformations of the molecule rather than the molecule being used to induce a transformation in another substrate.

The synthesis of its derivatives for specific applications, such as diphenyl(sulphonylpiperidin-4-yl)methanol derivatives, further highlights its function as a foundational scaffold rather than a general-purpose reagent. cjph.com.cn

Contribution to the Design of Novel Chemical Scaffolds for Libraries

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, recognized as a fundamental structural unit in drug discovery. researchgate.net The this compound framework is a prime example of such a valuable chemical scaffold. Its proven success as the core of major pharmaceutical products like Fexofenadine validates its utility and encourages its use as a template for creating libraries of new chemical entities. cjph.com.cn

By modifying the core structure—for instance, by substituting the nitrogen atom or altering the phenyl rings—researchers can generate a diverse library of related compounds. This approach is fundamental to drug discovery, allowing for the systematic exploration of chemical space to identify molecules with novel or improved biological activities. Research into derivatives of diphenyl(piperidin-4-yl)methanol for potential antimicrobial applications illustrates the ongoing value of this scaffold in the search for new therapeutic agents. cjph.com.cnderpharmachemica.com The development of NLRP3 inflammasome inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold further demonstrates the modularity and importance of the piperidine core in constructing complex and biologically active molecules. nih.gov

Supramolecular Chemistry and Crystal Engineering of 2,6 Diphenyl 4 Piperidinemethanol Systems

Analysis of Intermolecular Hydrogen Bonding Networks (N-H...O, O-H...N)

In the crystalline state, molecules of 2,6-diphenyl-4-piperidinemethanol and its analogs are organized through intricate networks of hydrogen bonds. The piperidine (B6355638) ring contains a nitrogen atom that can act as a hydrogen bond acceptor, while the hydroxyl group provides a hydrogen bond donor (O-H) and an acceptor site (O). This duality allows for the formation of characteristic N-H...O and O-H...N hydrogen bonds, which are fundamental to the supramolecular assembly of these compounds.

Studies on related 4-hydroxypiperidine (B117109) systems have revealed the presence of both N-H...O and O-H...N hydrogen bonds, which dictate the packing of the molecules in the crystal lattice. rsc.org Depending on the conformation of the piperidine ring and the orientation of the substituents, these hydrogen bonds can lead to the formation of different supramolecular motifs, such as chains or sheets. For instance, in polymorphs of 4-hydroxypiperidine, the interplay between axial and equatorial positioning of the N-H and O-H groups leads to distinct hydrogen-bonding patterns, even though the fundamental N-H...O and O-H...N interactions are retained. rsc.org

In more complex derivatives, such as those with additional functional groups, the hydrogen-bonding landscape can be further enriched. For example, in 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, a close analog, O-H...O hydrogen bonds are observed, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of another. researchgate.net This highlights the versatility of the hydroxyl group in forming strong intermolecular connections. While direct crystallographic data for this compound is not detailed in the provided search results, the consistent presence of N-H and O-H groups strongly suggests that N-H...O and O-H...N hydrogen bonds are the primary drivers of its supramolecular architecture.

Characterization of Non-Covalent Interactions (e.g., C-H...π, π-π Stacking)

Beyond the dominant hydrogen bonds, weaker non-covalent interactions play a crucial role in the stabilization and packing of this compound systems. The presence of two phenyl rings makes C-H...π and π-π stacking interactions particularly significant.

C-H...π interactions involve the weak hydrogen bond between a carbon-hydrogen bond and the electron-rich π-system of an aromatic ring. In derivatives like (2RS,6SR)-N-diphenylacetyl-2,6-diphenylpiperidin-4-one, C-H...π(arene) hydrogen bonds, in conjunction with C-H...O interactions, contribute to the formation of sheet-like structures. nih.gov The geometry of these interactions, including the distance and angle between the C-H bond and the centroid of the π-ring, is critical for their stabilizing effect.

Investigation of Crystal Packing Architectures and Hydrogen Bonding Motifs

For instance, in the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, molecules are linked by O-H...O and C-H...O hydrogen bonds to form double ribbons. researchgate.net This demonstrates how a combination of hydrogen bonds can lead to extended one-dimensional supramolecular structures. In other related systems, different motifs such as inversion dimers formed through pairs of N-H...O hydrogen bonds are observed, which then assemble into layers via other interactions. nih.gov

The specific arrangement of molecules in the crystal lattice of this compound would be expected to feature similar motifs, driven by the primary N-H...O and O-H...N hydrogen bonds, and further stabilized by weaker interactions to form a dense, three-dimensional structure. The analysis of such architectures is crucial for understanding polymorphism, where different packing arrangements of the same molecule can lead to different physical properties.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of the types and relative importance of different intermolecular contacts.

For a closely related compound, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, Hirshfeld surface analysis revealed the following contributions of different interactions to the total surface area researchgate.net:

Intermolecular ContactContribution (%)
H...H68
C...H/H...C19
O...H/H...O12

This data indicates that while H...H contacts are the most abundant, reflecting the hydrogen-rich nature of the molecule, the O...H/H...O contacts, which represent hydrogen bonds, make a very significant contribution to the crystal packing. The C...H/H...C contacts encompass the C-H...π interactions discussed earlier.

In another similar piperidine derivative, the percentage contributions were found to be H...H (74.2%), C...H/H...C (18.7%), O...H/H...O (7.0%), and N...H/H...N (0.1%). nih.gov The dnorm maps generated in Hirshfeld surface analysis can visually identify the specific sites of these interactions, with red spots indicating close contacts corresponding to hydrogen bonds. researchgate.netnih.gov This quantitative and visual approach provides a comprehensive understanding of the forces governing the crystal structure of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2,6-Diphenyl-4-piperidinemethanol in experimental samples?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is a robust analytical method. Prepare a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6 with glacial acetic acid. System suitability tests should include resolution, tailing factor, and theoretical plate count to ensure precision .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use chemical fume hoods for synthesis or handling to minimize inhalation risks. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Store in a cool, dry place (<25°C) away from strong oxidizers. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How can researchers synthesize and purify this compound with high yield?

  • Methodological Answer : A common synthesis route involves nucleophilic substitution of 4-piperidinemethanol with diphenylmethyl halides. Purification via recrystallization in methanol or ethanol is recommended. For example, dissolve the crude product in warm methanol, cool to 10–15°C, and filter under reduced pressure to isolate crystals. Confirm purity using melting point analysis and NMR spectroscopy .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound derivatives?

  • Methodological Answer : Design structure-activity relationship (SAR) studies by synthesizing analogs with substitutions on the phenyl or piperidine rings. Evaluate inhibitory effects on enzymes like aromatase using in vitro assays (e.g., fluorescence-based enzymatic activity tests). Compare IC₅₀ values with reference inhibitors and validate via molecular docking simulations to identify binding interactions .

Q. What experimental approaches address stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers of pH 2–9 at 40°C for 30 days. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., oxidation to ketone derivatives). Use Arrhenius kinetics to predict shelf-life at room temperature. Store solutions in amber vials under nitrogen to prevent photolytic or oxidative degradation .

Q. How can conflicting bioactivity data for this compound in different studies be resolved?

  • Methodological Answer : Perform comparative assays using standardized protocols (e.g., consistent cell lines, incubation times, and solvent controls). Replicate studies with independent batches to rule out impurity effects. Apply meta-analysis techniques to aggregate data, and use multivariate regression to identify confounding variables (e.g., solvent polarity, assay sensitivity). Cross-validate findings with in silico models to reconcile discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.